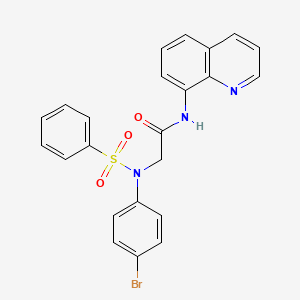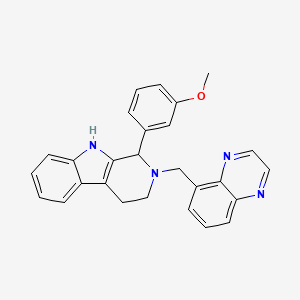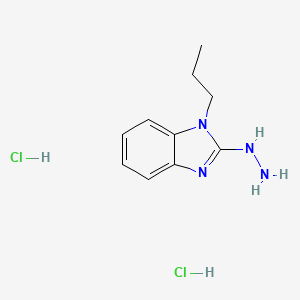![molecular formula C19H24N2O2S B6007418 4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(2-phenylethyl)morpholine](/img/structure/B6007418.png)
4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(2-phenylethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(2-phenylethyl)morpholine, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a morpholine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising compound for use in various research fields.
Wissenschaftliche Forschungsanwendungen
4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(2-phenylethyl)morpholine has been used in a variety of scientific research applications, including as a tool for studying the role of dopamine in Parkinson's disease, as a potential therapeutic agent for various neurological disorders, and as a probe for investigating the structure and function of various proteins and enzymes. 4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(2-phenylethyl)morpholine has also been shown to have anti-inflammatory and antioxidant properties, making it a promising compound for use in the development of new drugs for treating various diseases.
Wirkmechanismus
The mechanism of action of 4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(2-phenylethyl)morpholine involves its ability to cross the blood-brain barrier and be converted into MPP+ (1-methyl-4-phenylpyridinium), which is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra. This leads to the degeneration of these neurons, resulting in the characteristic motor symptoms of Parkinson's disease. 4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(2-phenylethyl)morpholine has also been shown to inhibit the activity of various enzymes and proteins, including monoamine oxidase and cytochrome P450, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(2-phenylethyl)morpholine has a range of biochemical and physiological effects, including the induction of oxidative stress, inflammation, and apoptosis. It has also been shown to alter the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. These effects have been extensively studied in vitro and in vivo, and have contributed to our understanding of the role of 4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(2-phenylethyl)morpholine in various disease states.
Vorteile Und Einschränkungen Für Laborexperimente
4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(2-phenylethyl)morpholine has several advantages for use in lab experiments, including its high potency and selectivity for dopaminergic neurons, its ability to cross the blood-brain barrier, and its well-characterized mechanism of action. However, there are also several limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are several future directions for research on 4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(2-phenylethyl)morpholine, including the development of new therapeutic agents based on its structure and properties, the investigation of its role in other disease states, and the development of new techniques for studying its mechanism of action. Additionally, there is a need for further research on the safety and toxicity of 4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(2-phenylethyl)morpholine, as well as its potential for use in human clinical trials. Overall, 4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(2-phenylethyl)morpholine is a promising compound that has the potential to contribute to our understanding of various disease states and to the development of new treatments for these conditions.
Synthesemethoden
The synthesis method for 4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(2-phenylethyl)morpholine involves the reaction of 4-methyl-1,3-thiazol-5-amine with 3-(2-bromoacetyl)propanoic acid, followed by the reaction of the resulting product with 2-phenylethylmorpholine. This method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
Eigenschaften
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)-1-[2-(2-phenylethyl)morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-15-18(24-14-20-15)9-10-19(22)21-11-12-23-17(13-21)8-7-16-5-3-2-4-6-16/h2-6,14,17H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVLBZMBGRQNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N2CCOC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6007337.png)
![3-allyl-5-[3-bromo-4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6007341.png)
![7-chloro-11-(3-methoxyphenyl)-3-phenyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6007342.png)

![methyl 2-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6007348.png)
![4-[(3-ethoxy-4-hydroxy-5-iodobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6007351.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B6007373.png)
![2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide](/img/structure/B6007400.png)
![2-[1-(4-methoxy-3-methylbenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6007405.png)

![methyl 3-butyryl-6,6-dimethyl-4-[(4-methylphenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6007413.png)
![3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6007430.png)

